Cas no 65021-20-7 (1H-Inden-5-ol, 3-ethyl-2,3-dihydro-)

1H-Inden-5-ol, 3-ethyl-2,3-dihydro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | BBV-45484024-1.0g |

3-ethyl-2,3-dihydro-1H-inden-5-ol |

65021-20-7 | 95% | 1.0g |

$0.0 | 2022-12-30 |

1H-Inden-5-ol, 3-ethyl-2,3-dihydro- 関連文献

-

Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411

-

John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348

-

Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577

-

Xiaoxia Hu,Jing Dai,Jie Wang,Yaning Tan,Xiangdong Yang,Shuang Yang,Quan Yuan J. Mater. Chem. B, 2017,5, 6794-6800

-

Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540

-

Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556

-

Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

-

Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335

1H-Inden-5-ol, 3-ethyl-2,3-dihydro-に関する追加情報

1H-Inden-5-ol, 3-ethyl-2,3-dihydro- (CAS No. 65021-20-7): An Overview of Its Properties and Applications

1H-Inden-5-ol, 3-ethyl-2,3-dihydro- (CAS No. 65021-20-7) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound belongs to the class of indanols and is characterized by its indene core with an ethyl substituent and a hydroxyl group at the C5 position.

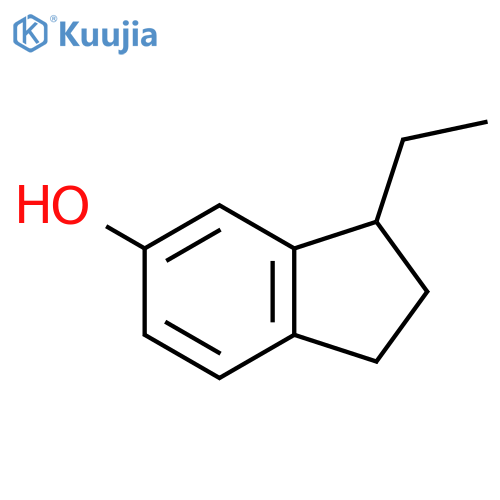

The chemical structure of 1H-Inden-5-ol, 3-ethyl-2,3-dihydro- can be represented as follows:

The molecular formula of this compound is C11H14O, and its molecular weight is approximately 166.22 g/mol. The compound exhibits a melting point of around 89°C and a boiling point of approximately 270°C at standard atmospheric pressure. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane but has limited solubility in water.

1H-Inden-5-ol, 3-ethyl-2,3-dihydro- has been the subject of numerous studies due to its potential biological activities. Recent research has highlighted its antioxidant properties, which are attributed to the presence of the hydroxyl group and the conjugated system within the indene ring. These properties make it a promising candidate for use in the development of new pharmaceuticals and nutraceuticals.

In the field of medicinal chemistry, 1H-Inden-5-ol, 3-ethyl-2,3-dihydro- has shown potential as a lead compound for the development of new drugs targeting various diseases. For instance, studies have demonstrated its ability to inhibit certain enzymes involved in inflammatory processes, making it a potential therapeutic agent for conditions such as arthritis and other inflammatory disorders. Additionally, preliminary research suggests that it may have antitumor properties, although further studies are needed to confirm these findings.

Beyond its biological applications, 1H-Inden-5-ol, 3-ethyl-2,3-dihydro- has also found use in materials science. Its unique chemical structure makes it an attractive building block for the synthesis of advanced materials with tailored properties. For example, it can be used as a precursor for the preparation of polymers with enhanced mechanical strength and thermal stability. These materials have potential applications in industries such as electronics, automotive, and aerospace.

In the realm of chemical synthesis, 1H-Inden-5-ol, 3-ethyl-2,3-dihydro- serves as a valuable intermediate for the preparation of more complex molecules. Its reactivity can be harnessed through various synthetic transformations to introduce functional groups or modify existing ones. This versatility makes it an important tool in the chemist's arsenal for creating novel compounds with diverse applications.

The synthesis of 1H-Inden-5-ol, 3-ethyl-2,3-dihydro- can be achieved through several routes. One common method involves the reduction of an appropriate indene derivative followed by functionalization at the C5 position. Another approach involves the cyclization of a suitable precursor molecule under carefully controlled conditions. The choice of synthetic route often depends on factors such as yield, purity, and cost-effectiveness.

In conclusion, 1H-Inden-5-ol, 3-Ethyl–2,3-Dihydro- (CAS No. 65021–20–7) is a multifaceted compound with a wide range of potential applications in pharmaceuticals, materials science, and chemical synthesis. Its unique chemical structure and biological properties make it an exciting area of research for scientists and engineers alike. As ongoing studies continue to uncover new insights into its behavior and potential uses, it is likely that this compound will play an increasingly important role in various scientific and industrial fields.

65021-20-7 (1H-Inden-5-ol, 3-ethyl-2,3-dihydro-) 関連製品

- 952964-95-3(3-2-(4-ethylpiperazin-1-yl)-2-oxoethyl-7-methyl-2H,3H,5H-1,3thiazolo3,2-apyrimidin-5-one)

- 2044-09-9(Cyclohexane, 1,1,2-tribromo-)

- 1797710-13-4(N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]-4-(trifluoromethyl)benzene-1-sulfonamide)

- 2680693-51-8(tert-butyl 3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propylazetidine-1-carboxylate)

- 98960-66-8([2-(propylthio)phenyl]amine hydrochloride)

- 449758-12-7(1-2-(1,2,3-thiadiazol-4-yl)phenylmethanamine)

- 2228754-00-3(5-(1,2-oxazol-3-yl)-1,3-oxazol-2-amine)

- 23588-51-4(2,2-dimethyl-3-(morpholin-4-yl)propanal)

- 85614-52-4(4-Hydroxy-2-oxo-1-pyrrolidineacetic Acid Methyl Ester)

- 1026905-47-4(3-(2,4-dichlorophenyl)propane-1-thiol)